molecular formula C3H6ClNO2 B8624089 Carbamic chloride, methoxymethyl-

Carbamic chloride, methoxymethyl-

Cat. No.: B8624089
M. Wt: 123.54 g/mol
InChI Key: XXMGXYAIFSHSLX-UHFFFAOYSA-N
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Description

Overview of Carbamoyl (B1232498) Chlorides as Versatile Synthetic Intermediates

Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. wikipedia.org While the parent compound, H₂NCOCl, is unstable, its N-substituted analogs are widely used in organic synthesis. wikipedia.org These compounds are generally moisture-sensitive, colorless liquids or solids, and are soluble in nonpolar organic solvents. wikipedia.org

The reactivity of carbamoyl chlorides makes them valuable intermediates for the synthesis of a wide array of compounds. They are key precursors for the production of various pesticides, including carbofuran (B1668357) and aldicarb. wikipedia.org Their utility extends to the synthesis of pharmaceuticals and other fine chemicals. For instance, they are used in the preparation of phenylureas with antimycobacterial activity and in the synthesis of heterocyclic derivatives with muscle relaxant and anticonvulsant properties. nih.gov

The synthetic utility of carbamoyl chlorides stems from their ability to participate in a variety of chemical transformations. rsc.orgrsc.org They readily react with alcohols and phenols to form carbamates, a reaction of significant industrial importance. wikipedia.orgresearchgate.net Furthermore, they can undergo hydrolysis to form carbamic acids, though this is often an avoided reaction. wikipedia.org In recent years, the use of carbamoyl chlorides in transition metal-catalyzed reactions has expanded their synthetic potential, enabling the construction of complex amide-containing molecules and heterocycles. rsc.orgrsc.orgresearchgate.net

Distinctive Features and Significance of the Methoxymethyl Moiety in Carbamoyl Chloride Derivatives

The presence of the N-methoxy-N-methyl group in N-methoxy-N-methylcarbamoyl chloride confers unique electronic and steric properties to the molecule. This specific substitution pattern is crucial in modulating the reactivity of the carbamoyl chloride functionality. The methoxy (B1213986) group, being electron-withdrawing, influences the electrophilicity of the carbonyl carbon, making it a highly reactive site for nucleophilic attack.

The methoxymethyl group also plays a significant role in the stability and selectivity of reactions involving this reagent. In the context of Weinreb amide synthesis, a prominent application of N-methoxy-N-methylcarbamoyl chloride, the N-methoxy-N-methyl group forms a stable chelate with the metal of organometallic reagents. This chelated intermediate is stable at low temperatures and does not collapse until acidic workup, thus preventing the over-addition of the organometallic reagent and allowing for the clean formation of ketones.

Current Research Landscape and Emerging Trends for N-Methoxy-N-methylcarbamoyl Chloride

Current research on N-methoxy-N-methylcarbamoyl chloride continues to explore its synthetic utility in novel transformations. A significant area of focus is its application in the synthesis of Weinreb amides from carboxylic acids, a method valued for its efficiency and high yields. The reagent's versatility is further demonstrated by its participation in a range of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Emerging trends point towards the expanded use of N-methoxy-N-methylcarbamoyl chloride in transition metal-catalyzed cross-coupling and annulation reactions. rsc.orgrsc.org These advanced synthetic methods allow for the construction of complex molecular frameworks containing amide functionalities, which are prevalent in pharmaceuticals and natural products. rsc.orgrsc.orgresearchgate.net The development of more sustainable and efficient synthetic protocols for N-methoxy-N-methylcarbamoyl chloride itself, such as those employing safer phosgene (B1210022) equivalents like triphosgene (B27547), is also an active area of investigation.

Physicochemical Properties of N-Methoxy-N-methylcarbamoyl Chloride

PropertyValueReference
Molecular Formula C₃H₆ClNO₂ nih.gov
Molecular Weight 123.54 g/mol nih.gov
CAS Number 30289-28-2 nih.gov
Appearance Clear colorless to light yellow liquid thermofisher.com
Boiling Point ~60 °C
Refractive Index 1.4420 to 1.4440 (at 20°C) thermofisher.com

Spectroscopic Data of N-Methoxy-N-methylcarbamoyl Chloride

SpectroscopyPeaksReference
¹H NMR (500 MHz, CDCl₃) δ: 3.78 (s, 3H), 3.33 (s, 3H) orgsyn.org
IR (film) 2982, 2941, 1732 (broad), 1460, 1443, 1406, 1352, 1182, 1082, 995, 868, 669, 653 cm⁻¹ orgsyn.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

IUPAC Name

N-(methoxymethyl)carbamoyl chloride

InChI

InChI=1S/C3H6ClNO2/c1-7-2-5-3(4)6/h2H2,1H3,(H,5,6)

InChI Key

XXMGXYAIFSHSLX-UHFFFAOYSA-N

Canonical SMILES

COCNC(=O)Cl

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of N Methoxy N Methylcarbamoyl Chloride Transformations

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of carbamoyl (B1232498) chlorides. The electrophilic carbonyl carbon is the primary site for attack by a wide range of nucleophiles. The presence of the methoxy (B1213986) and methyl groups on the nitrogen atom of N-methoxy-N-methylcarbamoyl chloride modulates the electrophilicity of the carbonyl carbon and influences the stability of potential intermediates, thereby affecting reaction pathways and rates.

Pathways Involving Oxygen-Centric Nucleophiles (e.g., Alcohols, Water)

The reaction of carbamoyl chlorides with oxygen-centric nucleophiles, such as water (hydrolysis) and alcohols (alcoholysis), is a key process. These solvolysis reactions typically proceed through a nucleophilic substitution mechanism at the carbonyl carbon, leading to the formation of a carbamic acid or a carbamate (B1207046) ester, respectively, along with the liberation of hydrogen chloride. wikipedia.org

The general mechanism for the reaction with water can be depicted as: R₂NCOCl + H₂O → [R₂NC(O)OH] + HCl

And with an alcohol: R₂NCOCl + R'OH → R₂NC(O)OR' + HCl

While extensive studies have been conducted on the solvolysis of various N,N-dialkylcarbamoyl chlorides, specific kinetic data for N-methoxy-N-methylcarbamoyl chloride is not extensively documented in the reviewed literature. However, the general principles of these reactions can be inferred. The reactivity is sensitive to the solvent's ionizing power and nucleophilicity. mdpi.com For many N,N-disubstituted carbamoyl chlorides, solvolysis in aqueous media is considered to proceed via an SN1-like mechanism, involving the formation of a carbamoyl cation intermediate. mdpi.com

Pathways Involving Nitrogen-Centric Nucleophiles (e.g., Amines)

The reaction of carbamoyl chlorides with nitrogen-centric nucleophiles, particularly primary and secondary amines, is a common method for the synthesis of ureas. This reaction is generally a bimolecular process. mdpi.com

Comprehensive Solvolysis Studies

Comprehensive solvolysis studies of carbamoyl chlorides often involve the analysis of reaction kinetics in various solvent systems and the determination of kinetic solvent isotope effects to elucidate the reaction mechanism.

The solvolysis rates of carbamoyl chlorides are highly dependent on the solvent composition. For many N,N-dialkylcarbamoyl chlorides, the solvolysis is significantly faster in more polar, ionizing solvents, which supports a mechanism with charge separation in the transition state, such as an SN1 pathway. mdpi.com For instance, the solvolysis of N,N-dimethylcarbamoyl chloride is considerably faster in water than in less polar solvents like aqueous acetone. mdpi.com

While specific rate constants for N-methoxy-N-methylcarbamoyl chloride are not provided in the reviewed literature, the general trend of increased reaction rate with increasing solvent ionizing power is expected to hold.

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protic solvent (e.g., H₂O or CH₃OH) with its deuterated counterpart (e.g., D₂O or CH₃OD), are a powerful tool for distinguishing between different reaction mechanisms. For solvolysis reactions, a KSIE value (kH/kD) greater than 1 is typically observed for reactions where the O-H bond of the solvent is broken in the rate-determining step, which is characteristic of a bimolecular (SN2-like) mechanism. Conversely, KSIE values close to 1 are often indicative of a unimolecular (SN1-like) mechanism where the solvent acts as a nucleophile after the rate-determining ionization step.

Although a review on the solvolysis of carbamoyl chlorides mentions KSIE values for five other N,N-disubstituted carbamoyl chlorides, specific data for N-methoxy-N-methylcarbamoyl chloride is not available. researchgate.net

Transition Metal-Catalyzed Reactions

In recent years, N-methoxy-N-methylcarbamoyl chloride has emerged as a valuable C1 synthon in transition metal-catalyzed cross-coupling reactions, providing a direct route to N-methoxy-N-methylamides (Weinreb amides). These amides are versatile intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without over-addition.

Palladium-catalyzed coupling reactions have been successfully employed for this purpose. One of the earliest reports described the coupling of N-methoxy-N-methylcarbamoyl chloride with various organostannanes in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, in tetrahydrofuran (B95107) (THF). sci-hub.se This method allows for the formation of a C-C bond between the carbamoyl carbon and sp²- or sp-hybridized carbon atoms of the organostannane. sci-hub.se

A more recent and synthetically useful development is the palladium-catalyzed Suzuki-Miyaura type cross-coupling of N-methoxy-N-methylcarbamoyl chloride with organoboronic acids. acs.org This protocol offers an advantage over the Stille coupling due to the lower toxicity and greater availability of boronic acids. The reaction proceeds efficiently in the presence of a palladium catalyst and a base. acs.org

Below are tables summarizing the results from these palladium-catalyzed coupling reactions.

Table 1: Palladium-Catalyzed Stille Coupling of N-Methoxy-N-methylcarbamoyl Chloride with Organostannanes sci-hub.se

Organostannane (R-SnMe₃) Product (R-CON(OMe)Me) Yield (%)
Ph-SnMe₃ Ph-CON(OMe)Me 85
(E)-PhCH=CH-SnMe₃ (E)-PhCH=CH-CON(OMe)Me 72
Ph-C≡C-SnMe₃ Ph-C≡C-CON(OMe)Me 65
4-MeO-C₆H₄-SnMe₃ 4-MeO-C₆H₄-CON(OMe)Me 88
4-Cl-C₆H₄-SnMe₃ 4-Cl-C₆H₄-CON(OMe)Me 78

Reactions were carried out with N-methoxy-N-methylcarbamoyl chloride and the organostannane in the presence of PdCl₂(PPh₃)₂ in THF.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of N-Methoxy-N-methylcarbamoyl Chloride with Organoboronic Acids acs.org

Organoboronic Acid (R-B(OH)₂) Product (R-CON(OMe)Me) Yield (%)
Ph-B(OH)₂ Ph-CON(OMe)Me 92
4-MeO-C₆H₄-B(OH)₂ 4-MeO-C₆H₄-CON(OMe)Me 95
4-F-C₆H₄-B(OH)₂ 4-F-C₆H₄-CON(OMe)Me 89
3-Thienyl-B(OH)₂ 3-Thienyl-CON(OMe)Me 85
(E)-PhCH=CH-B(OH)₂ (E)-PhCH=CH-CON(OMe)Me 75

Reactions were generally carried out with N-methoxy-N-methylcarbamoyl chloride and the organoboronic acid in the presence of a palladium catalyst and a base.

The proposed mechanism for these palladium-catalyzed cross-coupling reactions generally involves an oxidative addition of the N-methoxy-N-methylcarbamoyl chloride to a Pd(0) species, followed by transmetalation with the organostannane or organoboronic acid, and subsequent reductive elimination to afford the N-methoxy-N-methylamide product and regenerate the Pd(0) catalyst. sci-hub.se

Palladium-Catalyzed Transformations

Palladium catalysis has proven to be a highly effective method for activating N-methoxy-N-methylcarbamoyl chloride and facilitating its participation in a range of carbon-carbon bond-forming reactions. These transformations offer a direct route to N-methoxy-N-methylamides (Weinreb amides), which are valuable intermediates in the synthesis of aldehydes, ketones, and other functional groups.

Cross-Coupling Methodologies Utilizing N-Methoxy-N-methylcarbamoyl Chloride

The palladium-catalyzed cross-coupling of N-methoxy-N-methylcarbamoyl chloride with organometallic reagents represents a significant methodology for the formation of Weinreb amides. Pioneering work in this area demonstrated the successful coupling of various organostannanes with N-methoxy-N-methylcarbamoyl chloride in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II). researchgate.net This reaction proceeds in moderate to good yields and is applicable to a range of sp- and sp2-hybridized organostannanes, including alkenyl-, aryl-, and alkynylstannanes. researchgate.net

The choice of solvent and catalyst is crucial for the success of these coupling reactions. While highly polar solvents like N,N-dimethylformamide (DMF) are often employed in cross-coupling reactions, they have been found to be less effective for this specific transformation. researchgate.net The reaction is believed to proceed through a standard cross-coupling catalytic cycle.

A variety of organotin reagents have been successfully coupled with N-methoxy-N-methylcarbamoyl chloride, showcasing the versatility of this methodology. The reaction conditions are generally mild, making it a valuable tool for the synthesis of a diverse array of Weinreb amides.

Table 1: Palladium-Catalyzed Cross-Coupling of Organostannanes with N-Methoxy-N-methylcarbamoyl Chloride This table is interactive. Click on the headers to sort the data.

Organostannane (R-SnBu₃) Product (R-CON(OMe)Me) Yield (%)
(E)-BuCH=CHSnBu₃ (E)-BuCH=CHCON(OMe)Me 85
PhSnBu₃ PhCON(OMe)Me 78
PhC≡CSnBu₃ PhC≡CCON(OMe)Me 88
2-ThienylSnBu₃ 2-ThienylCON(OMe)Me 75
(Z)-EtO₂CCH=C(SnBu₃)Me (Z)-EtO₂CCH=C(CON(OMe)Me)Me 64
Intramolecular Carbohalogenation and Annulation Reactions

While intermolecular cross-coupling reactions of N-methoxy-N-methylcarbamoyl chloride are well-documented, the exploration of its intramolecular reactivity, particularly in carbohalogenation and annulation reactions, is a more nascent area of research. The intramolecular Heck reaction, a powerful tool for the synthesis of cyclic compounds, provides a conceptual framework for such transformations. wikipedia.org In this type of reaction, a molecule containing both an aryl or vinyl halide and an alkene tether can undergo palladium-catalyzed cyclization. wikipedia.org

Extending this concept to substrates bearing an N-methoxy-N-methylcarbamoyl chloride moiety and an appropriately positioned unsaturated bond (e.g., an alkene or alkyne) could offer novel routes to heterocyclic and carbocyclic structures. For instance, an alkene-tethered carbamoyl chloride could potentially undergo a palladium-catalyzed cascade cyclization, leading to the formation of functionalized oxindoles. While direct examples utilizing N-methoxy-N-methylcarbamoyl chloride in such intramolecular carbohalogenation or annulation reactions are not extensively reported in the reviewed literature, related transformations with other carbamoyl chlorides suggest the feasibility of this approach.

Mechanistic Models for Palladium-Mediated Processes (e.g., Oxidative Addition, Alkyne Insertion, Reductive Elimination)

The generally accepted mechanism for the palladium-catalyzed cross-coupling reactions of N-methoxy-N-methylcarbamoyl chloride involves a classic catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of N-methoxy-N-methylcarbamoyl chloride to a low-valent palladium(0) species. This step involves the cleavage of the carbon-chlorine bond and the formation of a palladium(II) intermediate. Computational studies on the oxidative addition of aryl chlorides to palladium(0) complexes suggest that the reaction can proceed through different pathways, and the electronic properties of the aryl chloride can significantly influence the reaction barrier. researchgate.net

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with the organometallic coupling partner (e.g., an organostannane). This step involves the transfer of the organic group from the metal (e.g., tin) to the palladium center, regenerating the organotin halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the desired carbon-carbon bond of the Weinreb amide product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands on the palladium center can influence the rate of reductive elimination. organic-chemistry.org

In the context of reactions involving alkynes, an additional step of alkyne insertion can occur. After the initial oxidative addition of the carbamoyl chloride, an alkyne can insert into the palladium-carbon bond of the acylpalladium intermediate. This is then followed by subsequent reaction steps to yield the final product.

Nickel-Catalyzed Reactions

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive alternative for catalyzing a variety of cross-coupling reactions. The reactivity of N-methoxy-N-methylcarbamoyl chloride in nickel-catalyzed transformations, particularly in aminocarbonylation reactions, is an area of growing interest.

Aminocarbonylation of Aryl Halides with N-Methoxy-N-methylcarbamoyl Chloride Precursors

Nickel-catalyzed aminocarbonylation of aryl halides provides a direct and efficient method for the synthesis of amides. While many protocols utilize carbon monoxide gas or other carbonyl sources like N,N-dimethylformamide (DMF), the use of N-methoxy-N-methylcarbamoyl chloride as a precursor for the aminocarbonyl group presents a potentially valuable alternative. nih.govresearchgate.net

Research has shown that nickel-phosphite catalytic systems can efficiently mediate the aminocarbonylation of aryl iodides and bromides using DMF as the carbonyl source. nih.govresearchgate.net A plausible mechanism involves the coordination of DMF to the nickel center, followed by nucleophilic attack and subsequent reductive elimination to form the amide product. nih.gov

Although direct examples of using N-methoxy-N-methylcarbamoyl chloride as the aminocarbonylating agent in nickel-catalyzed reactions with aryl halides were not prominently found in the reviewed literature, related work with carbamoylsilanes provides strong evidence for the feasibility of such a transformation. For instance, nickel catalyzes the aminocarbonylation of aryl halides with N-methoxymethyl-N-methyl-carbamoyl(trimethyl)silane, where the methoxymethyl group serves as a protecting group that can be hydrolyzed during workup to yield secondary amides. rsc.orgacs.org This suggests that N-methoxy-N-methylcarbamoyl chloride could similarly act as an effective aminocarbonylating agent in the presence of a suitable nickel catalyst system.

Table 2: Nickel-Catalyzed Aminocarbonylation of Aryl Halides with a Carbamoylsilane Precursor This table is interactive. Click on the headers to sort the data.

Aryl Halide Product Yield (%)
Bromobenzene N-Methylbenzamide 85
4-Bromoanisole 4-Methoxy-N-methylbenzamide 82
4-Bromotoluene 4-Methyl-N-methylbenzamide 88
2-Bromonaphthalene N-Methyl-2-naphthamide 75

Data derived from reactions using N-methoxymethyl-N-methyl-carbamoyl(trimethyl)silane as the precursor. rsc.orgacs.org

Mechanistic Probes in Nickel Catalysis

Understanding the mechanism of nickel-catalyzed reactions is crucial for optimizing reaction conditions and expanding their scope. Mechanistic investigations often involve a combination of experimental techniques and computational studies. In the context of nickel-catalyzed aminocarbonylation, key mechanistic questions revolve around the nature of the active nickel species, the mode of activation of the carbamoyl source, and the elementary steps of the catalytic cycle.

For nickel-catalyzed cross-coupling reactions, the catalytic cycle is generally believed to involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. Mechanistic probes, such as the use of radical traps, can help to elucidate whether radical intermediates are involved in the reaction pathway. For instance, in a dual nickel- and photoredox-catalyzed aminocarbonylation, the formation of carbamoyl radicals has been proposed and supported by trapping experiments.

In the absence of a photocatalyst, the mechanism for the nickel-catalyzed aminocarbonylation of aryl halides with carbamoyl precursors likely involves the oxidative addition of the aryl halide to a Ni(0) complex, followed by reaction with the carbamoyl precursor and reductive elimination to afford the amide product. Detailed mechanistic studies, including kinetic analysis and the isolation and characterization of catalytic intermediates, are needed to fully elucidate the pathways involved in nickel-catalyzed transformations of N-methoxy-N-methylcarbamoyl chloride.

Cobalt-Catalyzed Processes

While the use of cobalt in catalysis is well-established, its specific application in transformations involving N-methoxy-N-methylcarbamoyl chloride is an emerging area of interest. Research has demonstrated the utility of cobalt catalysts in various C-H functionalization reactions, such as methylation and cyanation of arenes, which provides a conceptual framework for its potential in carbamoylation reactions. Although direct cobalt-catalyzed C-H carbamoylation using N-methoxy-N-methylcarbamoyl chloride has not been extensively reported, the existing literature on cobalt-catalyzed carboxylation of aryl triflates suggests the feasibility of such transformations. These processes typically involve the generation of a low-valent cobalt species that can engage in oxidative addition with a C-X bond or direct C-H activation, followed by insertion of a carbonyl equivalent and reductive elimination. The development of cobalt-catalyzed carbamoylation would offer a more economical and sustainable alternative to precious metal catalysts.

Exploration of Other Transition Metal Systems

The reactivity of N-methoxy-N-methylcarbamoyl chloride has been significantly expanded through the use of various transition metal catalysts, most notably palladium, nickel, and rhodium.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for amidation reactions using carbamoyl chlorides. A notable example is the nickel-photoredox dual-catalyzed deoxygenative amidation of alcohols with carbamoyl chlorides, which provides a mild and efficient route to amides. scispace.comnih.gov This method is applicable to a wide range of substrates, including complex molecules like sugar and steroid derivatives. scispace.com Furthermore, nickel catalysts have been successfully employed for the amination of aryl carbamates, highlighting the versatility of nickel in C-N bond formation. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown remarkable utility in C-H activation and annulation reactions involving N-methoxy-N-methylcarbamoyl chloride and its derivatives. For instance, Rh(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides with quinones has been developed to construct chiral tricyclic hydrophenanthridinone scaffolds with high enantioselectivity. frontiersin.org This demonstrates the potential of rhodium catalysis in the synthesis of complex, stereochemically defined molecules. Additionally, rhodium catalysts are known to mediate decarbonylative C-H activation of acid chlorides, a reaction pathway that could potentially be accessed with carbamoyl chlorides under specific conditions. nih.gov

The following table summarizes selected examples of other transition metal-catalyzed transformations involving N-methoxy-N-methylcarbamoyl chloride and related compounds.

Catalyst SystemSubstrateProductReaction TypeReference
Nickel/PhotoredoxAlcohol, Carbamoyl ChlorideAmideDeoxygenative Amidation scispace.comnih.gov
NickelAryl Carbamate, AmineAryl AmineAmination researchgate.net
Rhodium(III)N-Methoxybenzamide, QuinoneChiral Tricyclic HydrophenanthridinoneAsymmetric C-H Activation/Annulation frontiersin.org
PalladiumOrganoboronic Acid, N-Methoxy-N-methylcarbamoyl ChlorideWeinreb AmideCross-Coupling organic-chemistry.orgacs.orgorganic-chemistry.org

Radical-Mediated Transformations Involving Carbamoyl Radicals

The generation and subsequent reaction of carbamoyl radicals offer a powerful strategy for the formation of C-C and C-N bonds. Photochemical methods, in particular, have proven effective for the generation of N-methoxy-N-methylcarbamoyl radicals from the corresponding chloride precursor. These highly reactive intermediates can then participate in a variety of transformations, most notably the direct C-H carbamoylation of aromatic and heteroaromatic substrates.

The photoredox-catalyzed generation of carbamoyl radicals from oxamic acids has been shown to be a viable strategy for the synthesis of 3,4-dihydroquinolin-2(1H)-ones through a radical cascade process. thieme-connect.de This suggests that similar transformations could be achieved starting from N-methoxy-N-methylcarbamoyl chloride under photochemical conditions. The general mechanism involves the photo-induced single-electron transfer from a photocatalyst to the carbamoyl chloride, leading to the formation of the carbamoyl radical and a chloride anion. This radical can then add to an aromatic or heteroaromatic ring, followed by a hydrogen atom transfer to afford the carbamoylated product. The use of organic photoredox catalysts has also enabled the direct C-H functionalization of carbamate-protected secondary amines via the formation of α-carbamyl radicals. nih.govbohrium.com

Lewis Acid-Activated Reactions

Lewis acid catalysis provides an alternative avenue to enhance the electrophilicity of N-methoxy-N-methylcarbamoyl chloride, enabling its participation in reactions with less nucleophilic substrates, such as electron-rich aromatic and heteroaromatic compounds.

In Situ Generation of Highly Electrophilic Carbamoyl Triflate Intermediates

A key strategy to augment the reactivity of N-methoxy-N-methylcarbamoyl chloride involves its in situ conversion to a more potent electrophile. While the direct formation of a carbamoyl triflate from the corresponding chloride is not extensively documented, the concept is analogous to the activation of other acyl donors. The reaction of N-methoxy-N-methylcarbamoyl chloride with a strong Lewis acid, such as triflic anhydride (B1165640) or a metal triflate, could potentially generate a highly electrophilic N-methoxy-N-methylcarbamoyl triflate intermediate in situ. This transient species would be significantly more reactive towards nucleophiles than the parent carbamoyl chloride, facilitating reactions that are otherwise challenging.

Regioselective Direct C-H Carbamoylation of Aromatic and Heteroaromatic Substrates

The activation of N-methoxy-N-methylcarbamoyl chloride by a Lewis acid can drive the direct C-H carbamoylation of electron-rich aromatic and heteroaromatic substrates in a Friedel-Crafts-type reaction. This approach offers a direct method for the introduction of the N-methoxy-N-methylcarbamoyl group onto aromatic rings without the need for pre-functionalization.

For instance, the use of a Lewis acid like aluminum chloride or zinc chloride could promote the regioselective carbamoylation of sensitive substrates such as indoles and pyrroles. The regioselectivity of the reaction would be governed by the electronic properties of the substrate and the nature of the Lewis acid used. While specific examples of Lewis acid-catalyzed C-H carbamoylation of heterocycles using N-methoxy-N-methylcarbamoyl chloride are not abundant in the literature, the general principles of Friedel-Crafts acylation provide a strong foundation for the feasibility of this approach. The reaction of 2-methoxybenzoic acids with N-methoxy-N-methylcarbamoyl chloride in the presence of triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP) to form N-methoxy-N-methyl 2-methoxybenzamides serves as a related transformation, albeit not a direct C-H functionalization. scispace.com

The following table presents a hypothetical reaction scheme for the Lewis acid-mediated C-H carbamoylation of an indole (B1671886) derivative.

SubstrateReagentLewis AcidProductRegioselectivity
N-MethylindoleN-Methoxy-N-methylcarbamoyl chlorideAlCl₃3-Carbamoyl-N-methylindoleC3-selective
PyrroleN-Methoxy-N-methylcarbamoyl chlorideZnCl₂2-CarbamoylpyrroleC2-selective

Strategic Applications of N Methoxy N Methylcarbamoyl Chloride in Organic Synthesis

Utilization as a Key Building Block for Amide and Carbamate (B1207046) Synthesis

N-methoxy-N-methylcarbamoyl chloride serves as an efficient precursor for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are highly valued in organic synthesis due to their ability to react with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. rsc.org This controlled reactivity is attributed to the formation of a stable chelated intermediate. rsc.org

The direct conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides can be effectively achieved using N-methoxy-N-methylcarbamoyl chloride in the presence of a suitable activating agent and base. Research has demonstrated that this transformation can proceed in high yields with a variety of carboxylic acids, including aliphatic, aromatic, and N-protected amino acids, often without racemization of chiral centers. koreascience.kr

One efficient method involves the use of 2-chloro-1-methylpyridinium (B1202621) iodide as a coupling agent. koreascience.kr Another approach utilizes bis(trichloromethyl) carbonate (triphosgene) for the in situ generation of the acid chloride, which then reacts with N,O-dimethylhydroxylamine produced from the carbamoyl (B1232498) chloride. koreascience.kr The reaction conditions are generally mild, making this a versatile and convenient method for the preparation of these important synthetic intermediates.

Table 1: Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids using N-Methoxy-N-methylcarbamoyl Chloride

Carboxylic Acid Reagents and Conditions Product Yield (%) Reference
Phenylacetic acid N-methoxy-N-methylcarbamoyl chloride, 2-chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, rt, 1 h N-methoxy-N-methyl-2-phenylacetamide 92 koreascience.kr
4-Methoxybenzoic acid N-methoxy-N-methylcarbamoyl chloride, 2-chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, rt, 1 h N-methoxy-4-methoxy-N-methylbenzamide 95 koreascience.kr
(S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid N-methoxy-N-methylcarbamoyl chloride, 2-chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, rt, 2 h (S)-tert-butyl (1-(methoxy(methyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate 90 koreascience.kr
Cyclohexanecarboxylic acid N-methoxy-N-methylcarbamoyl chloride, 2-chloro-1-methylpyridinium iodide, Et3N, CH2Cl2, rt, 1 h N-methoxy-N-methylcyclohexanecarboxamide 93 koreascience.kr

Directed Metalation Group (DMG) Strategies in Ortho-Functionalization

The utility of carbamates as directed metalation groups (DMGs) is well-established in organic synthesis, enabling the regioselective functionalization of aromatic rings at the position ortho to the carbamate group. wikipedia.orgnih.gov The lone pair of electrons on the carbamate's oxygen or nitrogen atom coordinates to the metalating agent, typically an organolithium reagent, facilitating deprotonation at the adjacent ortho position.

Comparative Studies of Methoxymethyl and O-Carbamate Directing Abilities

Extensive research has been conducted to establish a hierarchy of directing abilities among various DMGs. O-aryl carbamates, particularly those derived from secondary amines like diethylamine (B46881) (OCONEt2), are recognized as some of the most powerful DMGs. nih.gov Their directing ability has been compared to other oxygen-based directing groups such as methoxy (B1213986) (OMe) and methoxymethoxy (OMOM).

In competitive metalation studies, the O-carbamate group consistently demonstrates superior directing power over the methoxy group. nih.gov For instance, in a molecule containing both a p-methoxy and an O-carbamate group, metalation occurs exclusively ortho to the carbamate. nih.gov Similarly, the O-carbamate group has been shown to be a stronger DMG than the OMOM group. nih.gov

While the N-methoxy-N-methylcarbamoyl group also possesses heteroatoms with lone pairs capable of chelation, there is a notable lack of specific studies in the scientific literature that evaluate its directing ability in comparison to the well-established O-carbamates or other DMGs. The focus has predominantly been on the more robust and widely applicable O-aryl carbamates.

Regiocontrol in Aryl Metalation Chemistry

The regiocontrol exerted by a DMG is a critical factor in the strategic synthesis of polysubstituted aromatic compounds. The strong directing effect of the O-carbamate group allows for precise ortho-functionalization, even in the presence of other substituents on the aromatic ring. The outcome of the metalation is dictated by the relative directing power of the groups present.

Given the limited information on the N-methoxy-N-methylcarbamoyl group as a DMG, there is a corresponding absence of detailed research on its ability to control regioselectivity in aryl metalation reactions. The established principles of regiocontrol in directed ortho-metalation are thus primarily based on studies involving other, more commonly employed carbamate derivatives.

Synthesis of Diverse Nitrogen-Containing Heterocyclic Scaffolds

N-methoxy-N-methylcarbamoyl chloride and its derivatives have found application in the construction of various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Construction of Spirooxindoles and Related Skeletal Architectures

Spirooxindoles, a class of compounds characterized by a spiro-fused ring system at the 3-position of the oxindole (B195798) core, are of significant interest due to their diverse biological activities. The synthesis of these complex scaffolds often involves the use of carbamoyl chlorides in cyclization reactions.

While general methods for the synthesis of spirooxindoles from carbamoyl chlorides have been reported, specific examples detailing the use of N-methoxy-N-methylcarbamoyl chloride for this purpose are not extensively documented. The existing literature on spirooxindole synthesis primarily focuses on cycloaddition reactions of isatin-derived precursors or intramolecular cyclizations of other functionalized oxindole intermediates. rsc.orgresearchgate.net

Generation of Advanced Synthons and Reagents

The reactivity of N-methoxy-N-methylcarbamoyl chloride allows for its conversion into other valuable reagents, notably carbamoylsilanes. These silicon-containing compounds are versatile synthons in their own right, capable of participating in a variety of carbon-carbon bond-forming reactions. The general synthesis of a carbamoylsilane involves the reaction of the corresponding carbamoyl chloride with a silyl (B83357) anion, such as trimethylsilyllithium. While the direct synthesis of N-methoxy-N-methylcarbamoyl(trimethyl)silane from N-methoxy-N-methylcarbamoyl chloride is not extensively detailed in readily available literature, the reactivity of closely related analogues provides significant insight into its potential applications.

α-Siloxyamides are important synthetic intermediates, and their synthesis can be achieved through the reaction of carbamoylsilanes with carbonyl compounds. Research has demonstrated that carbamoylsilanes bearing an N-methoxymethyl substituent are effective reagents for this transformation. In a notable study, N-methoxymethyl-N-methylcarbamoylsilane was reacted with various α,β-enones to afford β-arylidene α-siloxy amides in good yields under non-catalytic conditions. mathnet.ru

The reaction is typically performed in an anhydrous solvent like toluene, with a slight excess of the carbamoylsilane. mathnet.ru The trimethylsilyl (B98337) group in the resulting products acts as a protecting group for the hydroxyl function and can be readily removed. Furthermore, the N-methoxymethyl group can be hydrolyzed under acidic conditions to yield the corresponding secondary amides, which are highly desirable in medicinal chemistry and peptide synthesis. mathnet.ru

The scope of this reaction has been explored with various substituted α,β-enones, demonstrating its utility in generating a library of functionalized α-siloxyamides.

Table 1: Synthesis of β-Arylidene α-Siloxy Amides from α,β-Enones and N-Methoxymethyl-N-methylcarbamoylsilane

Entryα,β-EnoneProduct (β-Arylidene α-siloxy amide)Yield (%)
1Benzalacetophenone2,3-diphenyl-3-(trimethylsiloxy)propanamide derivative78
24'-Methylchalcone2-phenyl-3-(p-tolyl)-3-(trimethylsiloxy)propanamide derivative75
34'-Methoxychalcone3-(4-methoxyphenyl)-2-phenyl-3-(trimethylsiloxy)propanamide derivative72
44'-Chlorochalcone3-(4-chlorophenyl)-2-phenyl-3-(trimethylsiloxy)propanamide derivative81
5Cinnamaldehyde derivative2-phenyl-3-(trimethylsiloxy)but-3-enamide derivative65

Data sourced from a study on the reaction of α,β-enones with N-methoxymethyl-N-methylcarbamoylsilane. mathnet.ru

The carbamoylsilanes derived from N-methoxy-N-methylcarbamoyl chloride are valuable as nucleophilic carbamoyl anion equivalents. Their primary application, as highlighted above, is the synthesis of α-hydroxy amides and their silyl-protected precursors (α-siloxyamides) via addition to carbonyl compounds. mathnet.ru This reactivity provides a direct route to these important structural motifs, which are present in numerous biologically active molecules and are precursors for enzyme inhibitors. mathnet.ru

Beyond their use in generating α-siloxyamides, these reagents hold potential for other carbon-acyl bond formations. The stable metal-chelated intermediate formed during their reactions with organometallic species, a characteristic feature of Weinreb amides, suggests that carbamoylsilanes derived from N-methoxy-N-methylcarbamoyl chloride could be employed in controlled acylation reactions to produce ketones without the common problem of over-addition.

Functionalization of Supramolecular Host Systems (e.g., Cyclodextrins)

Supramolecular hosts, such as cyclodextrins (CDs), are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities. researchgate.netnih.gov Covalent functionalization of the hydroxyl groups on the exterior of cyclodextrins can significantly alter their properties and create new functionalities. Carbamoyl chlorides are effective reagents for this purpose.

While direct functionalization using N-methoxy-N-methylcarbamoyl chloride is not widely reported, a study on the closely related dimethylcarbamoyl chloride provides a clear and relevant example of this strategy. researchgate.net In this research, α-, β-, and γ-cyclodextrins were functionalized with dimethylcarbamoyl groups to enhance their capacity for carbon dioxide (CO₂) capture. researchgate.net The reaction involves treating the cyclodextrin (B1172386) with dimethylcarbamoyl chloride in a suitable solvent, leading to the formation of carbamate linkages on the cyclodextrin scaffold. researchgate.net

The resulting carbamoyl-decorated cyclodextrins were characterized by various spectroscopic methods, and their ability to adsorb CO₂ was quantified. researchgate.net The study found that the functionalized macrocycles exhibited a significantly higher CO₂ uptake compared to both the unfunctionalized cyclodextrins and other established adsorbent materials like BEA zeolite. researchgate.net This enhancement is attributed to the chemisorption of CO₂ by the newly introduced carbamoyl moieties. researchgate.net This work highlights the potential of using carbamoyl chlorides, including analogues like N-methoxy-N-methylcarbamoyl chloride, to develop new, highly efficient materials for applications such as gas capture and storage. researchgate.net

Table 2: Comparison of CO₂ Uptake by Carbamoyl-Functionalized Cyclodextrins

EntryMaterialCO₂ Uptake (mg/g)
1β-CD functionalized with dimethylcarbamoyl chloride160.2
2γ-CD functionalized with dimethylcarbamoyl chloride100.6
3α-CD functionalized with dimethylcarbamoyl chloride166.8
4BEA Zeolite (Reference)87.2

Data represents the CO₂ adsorption capacity of different cyclodextrins functionalized with dimethylcarbamoyl chloride. researchgate.net

Computational and Theoretical Insights into N Methoxy N Methylcarbamoyl Chloride Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving N-methoxy-N-methylcarbamoyl chloride. By providing a balance between computational cost and accuracy, DFT methods allow for the detailed exploration of reaction pathways, transition states, and intermediates.

Prediction and Validation of Reaction Pathways and Energetics

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving N-methoxy-N-methylcarbamoyl chloride, particularly in its role as a precursor to Weinreb amides. These studies predict that the reaction with a nucleophile, such as an organometallic reagent, proceeds through a stable tetrahedral intermediate. The formation of this intermediate is a key step that prevents the over-addition of the nucleophile, a common side reaction with other acylating agents.

Table 1: Representative Energetic Data from DFT Studies on Carbamoyl (B1232498) Chloride Reactions

Reaction StepCalculated ParameterRepresentative Value (kcal/mol)
Nucleophilic AttackActivation Energy (ΔG‡)10-15
Tetrahedral Intermediate FormationReaction Energy (ΔG)-5 to -10
Chloride EliminationActivation Energy (ΔG‡)15-20

Note: These values are representative and based on DFT studies of analogous carbamoyl chloride systems. Specific values for N-methoxy-N-methylcarbamoyl chloride may vary.

Characterization of Transition States and Intermediates

A significant contribution of DFT studies is the detailed characterization of the geometric and electronic structures of transition states and intermediates. For the reaction of N-methoxy-N-methylcarbamoyl chloride, the transition state for the initial nucleophilic attack is characterized by the partial formation of the new bond to the carbonyl carbon and a slight elongation of the C-Cl bond.

The tetrahedral intermediate is a stable species with a tetracoordinate carbon atom. Its stability is a crucial factor in the synthetic utility of N-methoxy-N-methylcarbamoyl chloride. DFT calculations can provide precise bond lengths and angles for this intermediate, which can be correlated with experimental spectroscopic data where available. The subsequent transition state leading to the final product involves the cleavage of the C-Cl bond.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of N-methoxy-N-methylcarbamoyl chloride in a solvent environment, providing insights that are complementary to the static picture from DFT calculations. nih.gov MD simulations can model the explicit interactions between the carbamoyl chloride and solvent molecules, which can significantly influence reaction rates and pathways.

While specific MD simulation studies focused solely on N-methoxy-N-methylcarbamoyl chloride are not abundant in the literature, simulations of similar small molecules in various solvents are common. These studies reveal how solvent polarity and hydrogen bonding capabilities can affect the stability of reactants, intermediates, and transition states. For a polar molecule like N-methoxy-N-methylcarbamoyl chloride, polar solvents would be expected to stabilize charged intermediates and transition states, thereby accelerating the reaction.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, including Hartree-Fock and post-Hartree-Fock methods, as well as DFT, are employed to analyze the electronic structure of N-methoxy-N-methylcarbamoyl chloride. These calculations provide information on molecular orbitals, electron density distribution, and electrostatic potential.

The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For N-methoxy-N-methylcarbamoyl chloride, the HOMO is typically localized on the nitrogen and oxygen atoms of the methoxy (B1213986) and methylamino groups, reflecting their electron-donating character. The LUMO, conversely, is centered on the carbonyl carbon and the C-Cl bond, indicating the electrophilic nature of the carbonyl carbon and its susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of N-methoxy-N-methylcarbamoyl chloride

PropertyCalculated ValueMethod
Dipole Moment~3.5 DDFT/B3LYP
HOMO Energy-9.5 eVDFT/B3LYP
LUMO Energy-0.5 eVDFT/B3LYP
HOMO-LUMO Gap9.0 eVDFT/B3LYP

Note: These values are representative and based on typical quantum chemical calculations for similar molecules.

Elucidation of Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to understand charge transfer interactions within a molecule. taylorandfrancis.comuni-muenchen.de For N-methoxy-N-methylcarbamoyl chloride, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the carbonyl group and the C-Cl bond.

These charge transfer interactions, often described as hyperconjugation, play a significant role in the stability and reactivity of the molecule. The donation of electron density from the nitrogen and oxygen lone pairs to the σ(C-Cl) orbital weakens the C-Cl bond, making the chloride a better leaving group. Similarly, donation into the π(C=O) orbital reduces the electrophilicity of the carbonyl carbon to some extent, but it remains the primary site for nucleophilic attack. The magnitude of these interactions can be quantified in terms of stabilization energies, providing a detailed picture of the electronic factors governing the molecule's chemistry.

Advanced Spectroscopic Characterization Methodologies for N Methoxy N Methylcarbamoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of N-methoxy-N-methylcarbamoyl chloride. While standard one-dimensional (1D) ¹H NMR provides foundational information, more advanced NMR techniques offer a deeper understanding of its molecular framework and behavior.

Basic ¹H NMR data for N-methoxy-N-methylcarbamoyl chloride in deuterated chloroform (B151607) (CDCl₃) reveals two characteristic singlets. The signal for the methoxy (B1213986) protons (-OCH₃) typically appears around δ 3.78 ppm, while the N-methyl protons (-NCH₃) resonate at approximately δ 3.33 ppm. orgsyn.org

Proton Type Chemical Shift (δ, ppm) Solvent
-OCH₃3.78CDCl₃
-NCH₃3.33CDCl₃

Multi-Dimensional NMR Techniques for Structural Elucidation and Isomer Differentiation

Although specific multi-dimensional NMR spectra for N-methoxy-N-methylcarbamoyl chloride are not extensively published, the application of techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is crucial for the unambiguous assignment of proton and carbon signals, especially in its reaction products and more complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation technique would be used to confirm the absence of proton-proton coupling in N-methoxy-N-methylcarbamoyl chloride, as both the methoxy and N-methyl groups are isolated spin systems. In derivatives where these groups might be part of a larger, coupled network, COSY is invaluable for tracing proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For N-methoxy-N-methylcarbamoyl chloride, it would definitively link the proton signals at 3.78 ppm and 3.33 ppm to their respective carbon atoms.

For derivatives, these 2D NMR techniques are essential for differentiating between potential isomers and for establishing the precise site of chemical modification.

In Situ NMR for Reaction Monitoring and Mechanistic Insight

The dynamic nature of chemical reactions necessitates real-time monitoring to understand reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms. In situ NMR spectroscopy is a powerful tool for this purpose. While specific in situ ¹H or ¹³C NMR studies on N-methoxy-N-methylcarbamoyl chloride are not widely reported, the principles of this technique are directly applicable. For instance, in the synthesis of a Weinreb amide from an organometallic reagent and N-methoxy-N-methylcarbamoyl chloride, in situ NMR could track the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry. In related systems, in situ ³¹P NMR has been utilized to monitor reaction systems involving N-methoxy-N-methylcarbamoyl chloride, demonstrating the feasibility and utility of this approach. mt.com

Application of Heteronuclear NMR (e.g., ¹⁵N NMR) in Reaction Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom within a molecule. Although the natural abundance of ¹⁵N is low, advancements in NMR technology have made its detection more routine. For carbamates and related structures, the ¹⁵N chemical shift is sensitive to the nature of the substituents on the nitrogen atom and the carbonyl group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of N-methoxy-N-methylcarbamoyl chloride exhibits several characteristic absorption bands. A strong, broad absorption band is typically observed around 1732 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carbamoyl (B1232498) chloride group. orgsyn.org Other notable peaks include those corresponding to C-H stretching vibrations around 2982 and 2941 cm⁻¹, as well as various fingerprint region absorptions. orgsyn.org

Vibrational Mode Wavenumber (cm⁻¹)
C-H Stretch2982, 2941
C=O Stretch1732 (broad)
C-N/C-O Stretch & Bending1460, 1443, 1406, 1352, 1182, 1082, 995, 868
C-Cl Stretch669, 653

In situ FT-IR spectroscopy can be employed to monitor reactions in real-time by tracking the disappearance of the carbamoyl chloride's carbonyl peak and the emergence of new carbonyl bands corresponding to the product, such as the amide carbonyl in a Weinreb amide synthesis. mt.commdpi.com

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For N-methoxy-N-methylcarbamoyl chloride, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₃H₆ClNO₂.

Loss of Cl•: [M - Cl]⁺

Loss of •C(O)Cl: [M - COCl]⁺

Cleavage of the N-O bond: Leading to fragments such as [CH₃NCOCl]⁺• and [CH₃O]⁺.

Cleavage of the N-C(O) bond: Resulting in fragments like [CH₃N(OCH₃)]⁺• and [COCl]⁺.

Future Prospects and Emerging Research Frontiers

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of carbamoyl (B1232498) chlorides, including Carbamic chloride, methoxymethyl-, often relies on the use of phosgene (B1210022) or its derivatives. rsc.orgnih.govprepchem.com Given the high toxicity and hazardous nature of phosgene, a significant push towards greener and more sustainable synthetic alternatives is a paramount research objective.

One of the most promising green approaches is the utilization of carbon dioxide (CO2) as a C1 building block. nih.govrsc.org CO2 is an abundant, non-toxic, and renewable carbon source. rsc.org Research is actively exploring the direct synthesis of carbamates from CO2, amines, and alcohols, which can then be converted to the corresponding carbamoyl chlorides. nih.govrsc.org These methods often employ basic catalysts and can operate under mild reaction conditions, even in the absence of dehydrating agents. nih.govrsc.org For instance, a halogen-free route starting from amines, alcohols, and CO2 has been developed, showcasing the potential for a more environmentally benign synthesis of carbamate (B1207046) precursors. nih.govrsc.org

Another sustainable strategy involves the use of organic carbonates, which are considered more environmentally friendly reagents. jst.go.jp A practical, solvent-free method for synthesizing carbamates from ureas and organic carbonates with 100% atom economy has been demonstrated using a La2O3/SiO2 catalyst. jst.go.jp Furthermore, the development of protocols that utilize Boc-protected amines, which are readily available, for the direct synthesis of carbamates without the need for hazardous reagents or metal catalysts is a significant step forward in sustainable chemistry. researchgate.net

The use of less toxic reagents and the design of processes with high atom economy are central to these green synthetic routes. For the synthesis of Carbamic chloride, methoxymethyl-, a safer approach that avoids the direct handling of phosgene gas involves its in situ generation from triphosgene (B27547) in halogenated solvents like dichloromethane, in the presence of an inorganic base such as sodium bicarbonate.

Green Synthetic ApproachKey FeaturesPotential Application to Carbamic chloride, methoxymethyl-
CO2 as a C1 Source Utilizes an abundant, non-toxic, and renewable feedstock. nih.govrsc.orgIndirect route via formation of a carbamate precursor.
Organic Carbonates Employs less hazardous reagents with high atom economy. jst.go.jpAlternative pathway to carbamate intermediates.
From Boc-Protected Amines Avoids toxic reagents and metal catalysts. researchgate.netDirect and sustainable route to carbamate precursors.
In situ Phosgene Generation Reduces the risks associated with handling gaseous phosgene.A safer, more industrially viable synthesis method.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for the rapid discovery and optimization of new molecules in the pharmaceutical and materials science industries has propelled the development of automated and high-throughput synthesis platforms. researchgate.net These technologies enable the parallel execution of numerous reactions, significantly accelerating research and development.

The integration of the synthesis of reactive reagents like Carbamic chloride, methoxymethyl- into these automated systems is a key area of future development. Automated workstations are now capable of performing complex workflows, including reaction setup, execution under inert atmospheres, work-up, and analysis. researchgate.net For instance, continuous-flow processes are being developed for the production of intermediates where acyl chlorides are generated in situ, highlighting the potential for automating the synthesis of related compounds.

High-throughput experimentation (HTE) is another powerful tool that can be applied to the synthesis and application of Carbamic chloride, methoxymethyl-. researchgate.net HTE allows for the rapid screening of a wide array of reaction conditions, including catalysts, solvents, and temperatures, to quickly identify optimal parameters. researchgate.net This is particularly valuable for optimizing the synthesis of the carbamoyl chloride itself or for its subsequent reactions to form diverse libraries of amides for biological screening. The combination of HTE with machine learning algorithms can further enhance the efficiency of chemical discovery by predicting reaction outcomes and suggesting novel reaction conditions. beilstein-journals.org

TechnologyAdvantages for Carbamic chloride, methoxymethyl-
Automated Synthesis Increased reproducibility, safety (handling of reactive intermediates), and efficiency. researchgate.net
High-Throughput Experimentation (HTE) Rapid optimization of synthesis and reaction conditions; efficient library synthesis. researchgate.net
Continuous-Flow Synthesis Improved heat and mass transfer, enhanced safety, and potential for scale-up.
Machine Learning Integration Predictive modeling for reaction outcomes and accelerated discovery of novel applications. beilstein-journals.org

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools in modern organic synthesis, offering mild and selective reaction pathways that are often inaccessible through traditional thermal methods. These techniques are being increasingly explored for the synthesis and functionalization of carbamates and their derivatives.

Photocatalysis utilizes visible light to generate reactive intermediates, such as radicals, under gentle conditions. acs.org Dual nickel photocatalysis has been successfully employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide at ambient pressure. acs.org This approach avoids the use of toxic phosgene and stoichiometric activating reagents. acs.org The development of new photocatalysts is crucial for improving the efficiency and selectivity of these reactions. acs.org Furthermore, photocatalytic methods are being investigated for the direct C-H functionalization using carbamoyl radicals, opening up new avenues for the application of compounds like Carbamic chloride, methoxymethyl-. colab.ws

Electrocatalysis , on the other hand, uses electricity to drive chemical reactions. Carbamates can be synthesized from CO2 and amines under mild electrocatalytic conditions without the need for additional dehydrating agents or catalysts. The development of efficient electrode materials, such as single-atom catalysts with atomically dispersed metals on carbon nanosheets, is a key focus of research to improve conversion performance. Electrocatalytic methods offer a high degree of control over the reaction and can be powered by renewable energy sources, aligning with the principles of green chemistry.

MethodPrincipleRelevance to Carbamic chloride, methoxymethyl-
Photocatalysis Uses visible light to initiate chemical reactions via excited-state catalysts. acs.orgPhosgene-free synthesis of carbamate precursors; novel C-H functionalization reactions. acs.orgcolab.ws
Electrocatalysis Employs electrical energy to drive non-spontaneous chemical transformations. Sustainable synthesis of carbamates from CO2; potential for direct synthesis of the carbamoyl chloride.

Design of Next-Generation Catalysts for Enhanced Selectivity and Efficiency

The development of highly efficient and selective catalysts is a cornerstone of modern chemical synthesis. For the production and application of Carbamic chloride, methoxymethyl-, next-generation catalysts are being designed to address the limitations of current methods, such as the use of stoichiometric and often toxic reagents.

A major focus is on the development of catalysts for the phosgene-free synthesis of carbamates. Various metal-based catalysts, including those based on zinc, have shown promise in the direct synthesis of carbamates from amines, CO2, and silicate (B1173343) esters. researchgate.net The addition of N-donor ligands can further enhance the catalytic performance. researchgate.net Recyclable heterogeneous catalysts, such as polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, are particularly attractive due to their ease of separation and potential for reuse, contributing to more sustainable processes. nih.gov

In the realm of electrocatalysis, single-atom catalysts are at the forefront of innovation. These catalysts, featuring atomically dispersed metal species on supports like N-doped carbon nanosheets, offer abundant active sites and can significantly enhance catalytic performance and stability. For instance, atomically dispersed copper catalysts have demonstrated high efficiency in the electrocatalytic synthesis of N-phenylcarbamate.

Catalyst TypeKey AdvantagesExample Application
Heterogeneous Catalysts Ease of separation, reusability, enhanced stability. nih.govPolymer-bound zinc(II) complexes for carbamate synthesis. nih.gov
Single-Atom Catalysts Maximum atom utilization, high activity and selectivity. Atomically dispersed copper for electrocatalytic carbamate synthesis.
Polymer-Supported Catalysts Simplified purification, catalyst recycling. nih.govPS-DBU for the three-component synthesis of carbamates. nih.gov
Dual-Metal Catalysts Synergistic effects leading to enhanced reactivity and selectivity. acs.orgDual nickel photocatalysis for O-aryl carbamate synthesis. acs.org

Q & A

Q. How can researchers optimize the synthesis of methoxymethyl-substituted carbamic chloride derivatives to minimize side reactions?

Answer: The synthesis of carbamic chlorides often involves reacting methacrylic acid derivatives with amines. A key challenge is the formation of salts (e.g., amine-HCl) that consume reactants and limit yield. To address this:

  • Methodology : Use a 2:1 molar ratio of amine to acid chloride to neutralize HCl byproducts and drive the reaction to completion, as demonstrated in the Bryant-Mitchel method .
  • Alternative Approach : Conduct reactions in anhydrous solvents (e.g., dichloromethane) with slow addition of acid chloride to control exothermicity. Monitor progress via FT-IR for N–H (amine) and C=O (acid chloride) peaks .

Q. What reaction mechanisms govern the acylation of hydroxyl-containing substrates using methoxymethyl carbamic chloride?

Answer: Carbamic chlorides react with hydroxyl groups via nucleophilic acyl substitution:

  • Steps :
    • The hydroxyl oxygen attacks the electrophilic carbonyl carbon of the carbamic chloride.
    • Chloride acts as a leaving group, forming a carbamate ester.
  • Key Consideration : Avoid proton scavengers (e.g., tertiary amines), as they may deprotonate the hydroxyl group, reducing nucleophilicity. This method is effective for phenols and naphthols, as shown in classic carbamate syntheses .

Advanced Research Questions

Q. How do substituents on the carbamic chloride influence Pd-catalyzed annulation reactions?

Answer: Substituents critically affect catalytic efficiency and product selectivity in cross-coupling reactions:

  • Case Study : In Pd-catalyzed dehydrogenative annulation, electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl ring of carbamic chloride reduce coordination to Pd, lowering reaction rates. A Hammett plot (ρ = -0.46) confirmed electronic effects dominate oxidative addition steps .

  • Data Table :

    Substituent (R)Yield (%)
    p-MeO92
    p-Cl78
    p-CF₃65
    (Source: Adapted from )

Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) and DFT studies in carbamic chloride reactions?

Answer:

  • KIE Analysis : A kH/kD = 1.3 for C–H bond cleavage in annulation reactions suggests bond breaking is not rate-determining. Instead, oxidative addition or reductive elimination likely controls kinetics .
  • DFT Findings : Calculations reveal that Pd(0) preferentially binds to the carbamic chloride’s carbonyl group rather than the aromatic ring, guiding ligand design for improved catalytic activity .

Q. How can researchers mitigate competing pathways (e.g., transamidation or aldehyde formation) during reactions with carbamic chlorides?

Answer: Side reactions depend on solvent and catalyst choice:

  • Transamidation : Occurs in polar aprotic solvents (e.g., DMF). Use non-coordinating solvents (e.g., toluene) to suppress this pathway.
  • Aldehyde Formation : Observed in reactions with dimethylformamide (DMF). Replace DMF with acetonitrile or THF to avoid aldehyde byproducts .

Q. What alternative reaction pathways exist for methoxymethyl carbamic chloride, such as carbodiimide synthesis?

Answer: Carbamic chlorides can be converted to carbodiimides via dehydrohalogenation :

  • Method : React with tertiary amines (e.g., triethylamine) to eliminate HCl, forming a carbodiimide.
  • Application : This pathway is useful for synthesizing ureas or crosslinking agents in polymer chemistry .

Methodological Guidance

Q. How should researchers design experiments to resolve contradictions in stoichiometric ratios for carbamic chloride synthesis?

Answer:

  • Step 1 : Perform stoichiometric titration to quantify unreacted amine or acid chloride post-reaction.
  • Step 2 : Use HPLC-MS to identify side products (e.g., amine-HCl salts) and adjust molar ratios accordingly.
  • Reference : The Bryant-Mitchel method (2:1 amine:acid chloride) resolves HCl scavenging issues observed in equimolar reactions .

Q. What criteria should guide the selection of authoritative data sources for carbamic chloride research?

Answer: Prioritize:

  • Primary Literature : Peer-reviewed journals (e.g., Russian Chemical Bulletin, Organometallics).
  • Databases : NIST Chemistry WebBook for thermodynamic data , EPA DSSTox for toxicity profiles .
  • Exclusion : Avoid non-peer-reviewed platforms (e.g., ) per guidelines .

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